(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide
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Overview
Description
BMS-824 is a potent inhibitor of the non-structural protein 5A (NS5A) of the hepatitis C virus (HCV). It has shown significant efficacy in inhibiting the replication of the HCV replicon, with a 50% inhibition concentration (IC50) of approximately 5 nanomolar. BMS-824 is highly specific to HCV and does not exhibit activity against other RNA and DNA viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BMS-824 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of BMS-824 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BMS-824 undergoes various chemical reactions, including:
Oxidation: BMS-824 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within BMS-824, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially enhancing its efficacy or specificity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BMS-824 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral replication and the development of antiviral agents.
Biology: Employed in cell-based assays to investigate the mechanisms of viral replication and resistance.
Medicine: Explored as a potential therapeutic agent for the treatment of hepatitis C virus infections.
Industry: Utilized in the development of new antiviral drugs and formulations
Mechanism of Action
BMS-824 exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is a key component of the viral replication complex, and its inhibition disrupts the replication of the viral RNA genome. BMS-824 binds to the N-terminus of NS5A, blocking its function and preventing the formation of the replication complex .
Comparison with Similar Compounds
BMS-790052: Another NS5A inhibitor with a similar mechanism of action but different chemical structure.
Daclatasvir: A clinically approved NS5A inhibitor with a broader spectrum of activity against different HCV genotypes.
Ledipasvir: An NS5A inhibitor used in combination therapies for the treatment of hepatitis C virus infections
Uniqueness of BMS-824: BMS-824 is unique due to its high specificity for the hepatitis C virus and its potent inhibitory activity at low concentrations. Its distinct chemical structure allows for targeted inhibition of NS5A, making it a valuable tool in the development of new antiviral therapies .
Properties
Molecular Formula |
C31H27FN4O4S |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide |
InChI |
InChI=1S/C31H27FN4O4S/c1-20(33-27(37)17-21-7-3-2-4-8-21)29(38)34-24-14-12-22(13-15-24)28-30(39)36(19-26-11-6-16-40-26)31(41-28)35-25-10-5-9-23(32)18-25/h2-16,18,20,28H,17,19H2,1H3,(H,33,37)(H,34,38)/t20-,28?/m0/s1 |
InChI Key |
OVXGKBLDYDDKIK-CQHAJPFMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)CC5=CC=CC=C5 |
Synonyms |
BMS 824 BMS-824 BMS824 |
Origin of Product |
United States |
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